(3,4-Difluorophenyl)(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-Difluorophenyl)(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a complex organic compound that features a combination of fluorinated aromatic rings, a thiadiazole ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Difluorophenyl)(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the thiadiazole ring followed by its attachment to the piperidine ring and subsequent coupling with the difluorophenyl group.
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting ethyl hydrazinecarboxylate with carbon disulfide under basic conditions to form the intermediate hydrazinecarbodithioate, which is then cyclized using an oxidizing agent such as hydrogen peroxide.
Attachment to Piperidine Ring: The thiadiazole intermediate is then reacted with 4-piperidone under acidic conditions to form the piperidine-thiadiazole compound.
Coupling with Difluorophenyl Group: The final step involves the coupling of the piperidine-thiadiazole compound with 3,4-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
(3,4-Difluorophenyl)(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Used in the development of new materials with specific properties such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of (3,4-Difluorophenyl)(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atoms can enhance the compound’s binding affinity and metabolic stability, while the thiadiazole ring can interact with metal ions or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
(3,4-Difluorophenyl)(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone: Similar structure but with a methyl group instead of an ethyl group on the thiadiazole ring.
(3,4-Difluorophenyl)(4-(5-ethyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone: Similar structure but with an oxadiazole ring instead of a thiadiazole ring.
Uniqueness
The presence of both fluorine atoms and the thiadiazole ring in (3,4-Difluorophenyl)(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone makes it unique compared to other similar compounds. The fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, while the thiadiazole ring can provide additional binding interactions with biological targets.
Properties
IUPAC Name |
(3,4-difluorophenyl)-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N3OS/c1-2-14-19-20-15(23-14)10-5-7-21(8-6-10)16(22)11-3-4-12(17)13(18)9-11/h3-4,9-10H,2,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQHPSWDHYHTKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)C2CCN(CC2)C(=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.